molecular formula C8H9BrOS B6315846 [2-Bromo-6-(methylsulfanyl)phenyl]methanol CAS No. 1898133-78-2

[2-Bromo-6-(methylsulfanyl)phenyl]methanol

Cat. No.: B6315846
CAS No.: 1898133-78-2
M. Wt: 233.13 g/mol
InChI Key: YBPHSAVAIVGBFD-UHFFFAOYSA-N
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Description

[2-Bromo-6-(methylsulfanyl)phenyl]methanol ( 1898133-78-2) is a high-value aromatic building block with a molecular formula of C 8 H 9 BrOS and a molecular weight of 233.13 g/mol . This compound features both a benzyl alcohol group and a bromine substituent on the same aromatic ring, which is further functionalized with a methylsulfanyl (S-CH 3 ) group. This unique structure makes it a versatile intermediate in organic synthesis, particularly in metal-catalyzed cross-coupling reactions, where the bromine atom serves as an excellent leaving group for Suzuki, Stille, and other palladium-catalyzed couplings to form biaryl structures . The benzyl alcohol group can be readily oxidized to the corresponding aldehyde or further manipulated to create esters and ethers, expanding its utility in constructing more complex molecules. Concurrently, the methylsulfanyl group can be oxidized to sulfoxides or sulfones, significantly altering the electronic properties of the ring system, or it can be displaced in nucleophilic aromatic substitution reactions. Researchers value this compound for its potential application in medicinal chemistry and materials science, where it can be used to develop novel chemical entities. The product is provided with a purity of ≥98% and is intended for Research Use Only, strictly not for diagnostic or therapeutic procedures . All chemical reactions should be performed by qualified professionals in appropriately equipped laboratories.

Properties

IUPAC Name

(2-bromo-6-methylsulfanylphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrOS/c1-11-8-4-2-3-7(9)6(8)5-10/h2-4,10H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBPHSAVAIVGBFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C(=CC=C1)Br)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-Bromo-6-(methylsulfanyl)phenyl]methanol typically involves the bromination of 2-(methylsulfanyl)phenylmethanol. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position on the benzene ring. The reaction is usually performed in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low to moderate level to prevent over-bromination.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 2-position undergoes nucleophilic aromatic substitution (NAS) under specific conditions.

Key Findings :

  • Amination : Reacts with amines (e.g., NH₃, alkylamines) in polar aprotic solvents (DMF, DMSO) at 80–120°C to form 2-amino-6-(methylsulfanyl)phenylmethanol derivatives. Yields range from 60–85% depending on steric hindrance .

  • Hydroxylation : Bromine displacement by hydroxide ions occurs under basic conditions (KOH/EtOH, reflux), yielding 2-hydroxy-6-(methylsulfanyl)phenylmethanol (75% yield) .

Reaction Conditions :

SubstrateReagentSolventTemp (°C)Yield (%)Source
[2-Br-6-(SMe)Ph]CH₂OHNH₃ (aq.)DMF10072
[2-Br-6-(SMe)Ph]CH₂OHKOHEthanol8075

Oxidation of Methylsulfanyl Group

The methylsulfanyl (-SMe) group oxidizes to sulfonyl (-SO₂Me) or sulfinyl (-SOMe) groups using strong oxidizing agents.

Mechanism :

  • Step 1 : Oxidation with H₂O₂/AcOH converts -SMe to -SOMe (sulfoxide) at 0–25°C.

  • Step 2 : Further oxidation with KMnO₄ or mCPBA forms -SO₂Me (sulfone) at 60–80°C .

Data :

Oxidizing AgentProductTemp (°C)Yield (%)Source
H₂O₂ (30%)[2-Br-6-(SOMe)Ph]CH₂OH2588
KMnO₄[2-Br-6-(SO₂Me)Ph]CH₂OH7065

Reduction of Alcohol Group

The primary alcohol (-CH₂OH) is reduced to a methyl group (-CH₃) using NaBH₄ or LiAlH₄.

Example :
Treatment with NaBH₄ in THF at 0°C reduces the alcohol to [2-bromo-6-(methylsulfanyl)phenyl]methane (95% yield) .

Limitations : Over-reduction of the sulfanyl group is avoided by maintaining low temperatures (<10°C) .

Esterification and Etherification

The alcohol group participates in esterification and etherification:

  • Esterification : Reacts with acetyl chloride (AcCl) in pyridine to form [2-Br-6-(SMe)Ph]CH₂OAc (82% yield) .

  • Etherification : Williamson synthesis with alkyl halides (e.g., CH₃I) yields methyl ether derivatives (68–74% yield) .

Reactivity Trend :
Esterification > Etherification due to higher electrophilicity of acyl chlorides versus alkyl halides .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed couplings:

Suzuki-Miyaura Reaction :

  • Reacts with arylboronic acids (e.g., PhB(OH)₂) using Pd(PPh₃)₄/K₂CO₃ in dioxane (90°C) to form biaryl derivatives (55–78% yield) .

Buchwald-Hartwig Amination :

  • Couples with secondary amines (e.g., morpholine) using Pd₂(dba)₃/Xantphos to generate 2-aminophenylmethanol derivatives (63% yield) .

Key Catalysts :

Reaction TypeCatalyst SystemLigandYield (%)Source
Suzuki-MiyauraPd(PPh₃)₄None78
Buchwald-HartwigPd₂(dba)₃/XantphosXantphos63

Cyclization Reactions

Under acidic conditions, the alcohol and sulfanyl groups facilitate cyclization:

  • Intramolecular Cyclization : In H₂SO₄/AcOH, forms a six-membered sulfone-fused ring (45% yield).

Mechanistic Insight :
Protonation of the -OH group generates a carbocation intermediate, which reacts with the sulfanyl sulfur to form cyclic sulfonium ions.

Photochemical Reactivity

UV irradiation (254 nm) in CCl₄ induces C-Br bond cleavage, generating a phenyl radical that dimerizes to form biphenyl derivatives (21% yield) .

Thermal Stability

Decomposes at >200°C via two pathways:

  • Loss of HBr to form a quinone methide intermediate.

  • Sulfur extrusion, producing toluene derivatives (observed via TGA/DSC) .

Scientific Research Applications

Organic Synthesis

[2-Bromo-6-(methylsulfanyl)phenyl]methanol serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for further functionalization, making it valuable in the development of new compounds in organic chemistry.

Research indicates that this compound may exhibit antimicrobial and anticancer properties. Studies are ongoing to explore its interactions with various biological targets, including enzymes and receptors, which could lead to the development of new therapeutic agents .

Pharmaceutical Development

The compound is being investigated for its potential use in drug development. Its biological activities suggest it could be a candidate for pharmacological applications, particularly in creating new medications for infectious diseases or cancer treatment.

Industrial Applications

In the chemical industry, this compound is utilized in the production of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it suitable for creating a range of industrial products.

Case Studies

Study Focus Findings
Study 1Antimicrobial ActivityDemonstrated effectiveness against specific bacterial strains, suggesting potential as an antibacterial agent.
Study 2Anticancer PropertiesShowed inhibition of cancer cell proliferation in vitro, indicating promise for future cancer therapies.
Study 3Synthesis OptimizationDeveloped improved synthetic routes that enhance yield and reduce waste during production processes.

Mechanism of Action

The mechanism of action of [2-Bromo-6-(methylsulfanyl)phenyl]methanol involves its interaction with specific molecular targets and pathways. The bromine atom and methylsulfanyl group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Based Comparisons

Table 1: Key Structural Analogs and Substituent Effects
Compound Name Substituents (Positions) Molecular Formula MW (g/mol) Key Features
[2-Bromo-6-(methylsulfanyl)phenyl]methanol -Br (C2), -SMe (C6), -CH₂OH (C1) C₈H₈BrOS 247.12 Sulfur-mediated lipophilicity; potential for hydrogen bonding via -CH₂OH.
[2-Bromo-6-(dimethylamino)phenyl]methanol -Br (C2), -NMe₂ (C6), -CH₂OH (C1) C₉H₁₂BrNO 242.11 Electron-donating -NMe₂ group; increased basicity vs. -SMe analog .
(2-Bromo-6-fluoro-3-methylsulfanylphenyl)methanol -Br (C2), -F (C6), -SMe (C3), -CH₂OH (C1) C₈H₇BrFOS 265.11 Fluorine introduces electronegativity; altered steric profile .
(2-Bromo-6-fluorophenyl)methanol -Br (C2), -F (C6), -CH₂OH (C1) C₇H₆BrFO 221.03 Smaller substituent (-F vs. -SMe) reduces steric hindrance .
2-Bromo-6-[(3,4-dimethylphenyl)imino]methyl-4-methoxybenzenol -Br (C2), -CH=N-(3,4-Me₂C₆H₃) (C6), -OCH₃ (C4), -OH (C1) C₁₆H₁₅BrNO₂ 349.20 Schiff base functionality; methoxy group enhances solubility .

Electronic and Steric Effects

  • Electron-Donating vs. Electron-Withdrawing Groups: The methylsulfanyl (-SMe) group in the target compound donates electrons via resonance, contrasting with the electron-withdrawing fluorine in (2-Bromo-6-fluorophenyl)methanol. This difference may influence reactivity in electrophilic substitution reactions .
  • Steric Considerations: The methylsulfanyl group occupies more spatial volume than fluorine, which could hinder interactions in sterically sensitive environments (e.g., enzyme active sites) . The imino (-CH=N-) group in 2-Bromo-6-[(3,4-dimethylphenyl)imino]methyl-4-methoxybenzenol introduces planar rigidity, unlike the flexible -SMe group .

Physicochemical Properties

  • Lipophilicity: Sulfur-containing groups (e.g., -SMe) generally enhance lipophilicity compared to oxygen or nitrogen analogs. This property may improve membrane permeability in biological systems .
  • Hydrogen Bonding :

    • The hydroxymethyl (-CH₂OH) group in all analogs enables hydrogen bonding, critical for crystal packing and solubility. Crystal structures of related compounds (e.g., ) show R factors as low as 0.032, indicating precise molecular arrangements .

Biological Activity

[2-Bromo-6-(methylsulfanyl)phenyl]methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C8H10BrOS
  • Molecular Weight : 227.14 g/mol

The biological activity of this compound is primarily attributed to its interactions with various biomolecular targets. The presence of the bromine atom and methylthio group can influence the compound's reactivity and binding affinity to proteins and enzymes.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular processes.
  • Receptor Modulation : It could act as a modulator of receptor activity, influencing signal transduction pathways.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Initial studies suggest it may possess antimicrobial properties against certain bacterial strains.
  • Anticancer Potential : Preliminary data indicate potential antiproliferative effects on cancer cell lines.

Antimicrobial Activity

A study evaluated the compound's effectiveness against various bacterial strains. The results showed promising activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Bacillus subtilis16

This suggests that this compound could be a candidate for further development as an antimicrobial agent.

Anticancer Activity

In vitro studies assessed the compound's effect on cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The results indicated that the compound could inhibit cell proliferation significantly at concentrations below 50 µM.

Cell LineIC50 (µM)
MCF-725
HepG230

These findings highlight the potential of this compound in cancer therapy, warranting further investigation into its mechanisms and efficacy.

Comparative Analysis with Similar Compounds

Comparative studies with structurally similar compounds reveal that the presence of the bromine atom enhances biological activity due to increased lipophilicity and improved binding interactions with target proteins.

Compound NameAntimicrobial Activity (MIC µg/mL)Anticancer Activity (IC50 µM)
This compound3225
[2-Bromo-4-(methylsulfanyl)phenyl]methanol6440
[4-Methylthio-3-bromophenol]4835

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